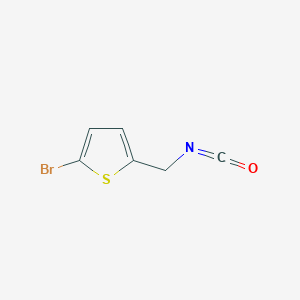

2-Bromo-5-(isocyanatomethyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

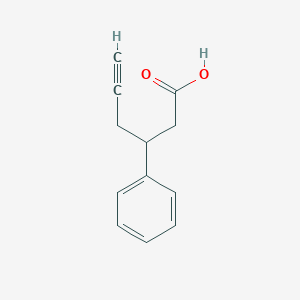

2-Bromo-5-(isocyanatomethyl)thiophene is a chemical compound with the molecular weight of 218.07 . It is a thiophene derivative, which is a class of compounds that have received much attention due to their incorporation in natural products, medicines, functional materials, and photoresponsive dyes .

Synthesis Analysis

The synthesis of thiophene derivatives like this compound often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H4BrNOS/c7-6-2-1-5(10-6)3-8-4-9/h1-2H,3H2 . Thiophene is a five-membered ring made up of one sulfur atom, giving it unique electronic, optical, and redox properties due to its small HOMO-LUMO gap and high polarizability of a sulfur atom .Chemical Reactions Analysis

Thiophene derivatives, including this compound, are known to undergo various chemical reactions. For example, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .Scientific Research Applications

Synthesis and Reactivity

One study detailed the synthesis and reactivity of a highly strained thiophene with two fused four-membered rings, showcasing the use of 2-bromocyclobutanone and sodium sulfide in its preparation. This work highlighted the unusual reactivities due to the large ring strain, including the ability to undergo Diels-Alder reactions and flash vacuum pyrolysis, indicating the olefinic character and potential for creating novel structures from strained thiophene derivatives (Nakayama & Kuroda, 1993).

Medicinal Chemistry

Research on thiophene and its derivatives has underscored their importance in medicinal chemistry due to a wide range of therapeutic properties. These compounds have been identified as effective against numerous conditions such as inflammation, psychosis, arrhythmias, fungal infections, and cancer, among others. This highlights the potential of 2-Bromo-5-(isocyanatomethyl)thiophene derivatives in the development of new pharmaceuticals with broad therapeutic applications (Shah & Verma, 2018).

Material Science

In the field of material science, derivatives of this compound have been utilized in the synthesis of regioregular polythiophenes, demonstrating their significance in the creation of advanced materials with potential applications in organic electronics and solar cells. These studies showcase the utility of thiophene derivatives in enhancing the efficiency and stability of organic photovoltaic devices (Wu, Chen, & Rieke, 1996).

Environmental and Synthetic Applications

Further research has explored the environmental and synthetic applications of thiophene derivatives, including their use as photostabilizers for polyvinyl chloride, indicating the versatility of these compounds in industrial applications. This underscores the potential of this compound and its derivatives in contributing to the development of materials with improved durability and stability under UV exposure (Balakit et al., 2015).

Future Directions

The future directions for the use of 2-Bromo-5-(isocyanatomethyl)thiophene and other thiophene derivatives are vast, given their wide range of applications in various fields. They are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mechanism of Action

Target of Action

Thiophene derivatives are known to interact with various biological targets, depending on their specific functional groups .

Mode of Action

It’s worth noting that thiophene compounds can participate in various chemical reactions due to the presence of the thiophene ring . The bromo and isocyanatomethyl groups may also interact with biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical pathways, depending on their specific functional groups .

Result of Action

Thiophene derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(isocyanatomethyl)thiophene . These factors can include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is active .

The presence of the thiophene ring and the bromo and isocyanatomethyl functional groups suggest potential for diverse biological interactions .

properties

IUPAC Name |

2-bromo-5-(isocyanatomethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNOS/c7-6-2-1-5(10-6)3-8-4-9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPUUUIMOKKFOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CN=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2985986.png)

![N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2985987.png)

![(1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2985988.png)

![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985992.png)

![N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2986001.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2986003.png)

![5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione](/img/structure/B2986004.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione](/img/structure/B2986005.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2986006.png)